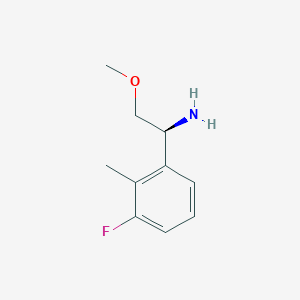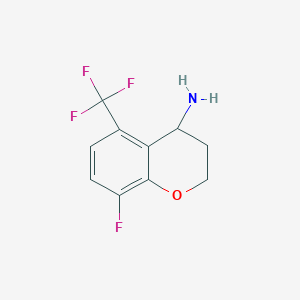
8-Fluoro-5-(trifluoromethyl)chroman-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-5-(trifluoromethyl)chroman-4-amine hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-5-(trifluoromethyl)chroman-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction of a suitable phenol derivative with an aldehyde or ketone.
Introduction of Fluorine and Trifluoromethyl Groups: The fluorine and trifluoromethyl groups can be introduced through electrophilic fluorination and trifluoromethylation reactions, respectively.
Amination: The amine group is introduced through a nucleophilic substitution reaction, often using an amine source such as ammonia or an amine derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-5-(trifluoromethyl)chroman-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
8-Fluoro-5-(trifluoromethyl)chroman-4-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Material Science: Its unique chemical properties make it a candidate for use in the synthesis of advanced materials, such as polymers and coatings.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: It is explored for its use in various industrial processes, including catalysis and the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-(trifluoromethyl)chroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
8-(Trifluoromethyl)chroman-4-amine hydrochloride: A closely related compound with similar structural features but lacking the fluorine atom at the 8-position.
5-(Trifluoromethyl)chroman-4-amine hydrochloride: Another related compound with the trifluoromethyl group at the 5-position but without the fluorine atom.
Uniqueness
8-Fluoro-5-(trifluoromethyl)chroman-4-amine hydrochloride is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. These features may enhance its reactivity, stability, and potential as a pharmacological agent compared to similar compounds.
Properties
Molecular Formula |
C10H9F4NO |
|---|---|
Molecular Weight |
235.18 g/mol |
IUPAC Name |
8-fluoro-5-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9F4NO/c11-6-2-1-5(10(12,13)14)8-7(15)3-4-16-9(6)8/h1-2,7H,3-4,15H2 |
InChI Key |
QERLYKBVXKFHTA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1N)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-((4-Hydroxypiperidin-4-yl)methyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12978653.png)
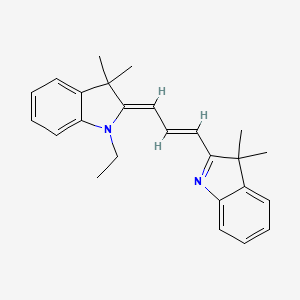
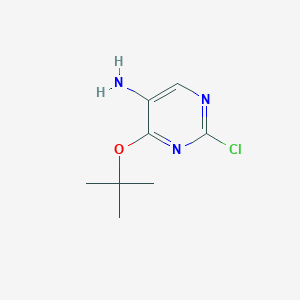
![1-Fluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B12978664.png)

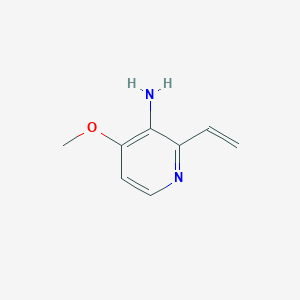

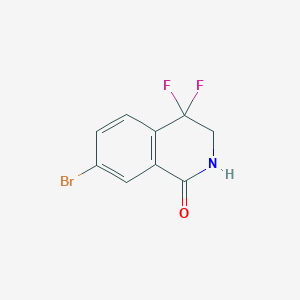
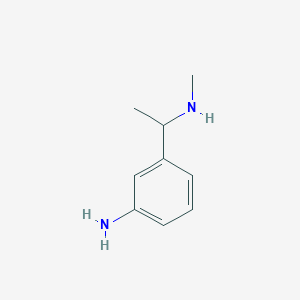
![5-Chloro-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine](/img/structure/B12978709.png)
